molecular formula C14H15N3S B2574416 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea CAS No. 400736-68-7

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea

Cat. No.: B2574416
CAS No.: 400736-68-7
M. Wt: 257.36
InChI Key: DVIYFRCFDXPNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea is a thiourea derivative of interest in chemical and pharmaceutical research. This compound features a molecular formula of C14H15N3S and a molecular weight of 257.36 g/mol . It is characterized by a thiourea functional group (-N-C(=S)-N-) bridging a 2-methylphenyl group and a 2-pyridylmethyl group, a structural motif common in the development of kinase inhibitors and receptor ligands . Researchers utilize this and related N-aryl-N'-pyridylthiourea compounds as key synthetic intermediates or scaffolds in medicinal chemistry. Potential applications include the exploration of new therapeutic agents and biochemical probes. The mechanism of action for thiourea derivatives is often associated with their ability to act as enzyme inhibitors, particularly by targeting kinase ATP-binding sites or other nucleotide-binding proteins, through hydrogen bonding interactions facilitated by the thiocarbonyl and amine groups . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate safety precautions. For specific storage and handling information, please consult the relevant safety data sheet.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(pyridin-2-ylmethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-11-6-2-3-8-13(11)17-14(18)16-10-12-7-4-5-9-15-12/h2-9H,10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIYFRCFDXPNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with pyridin-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction proceeds through the nucleophilic attack of the amine on the isothiocyanate, forming the desired thiourea compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

Thiourea derivatives are susceptible to oxidation, particularly at the sulfur atom. For 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea:

  • Reagents/Conditions : Hydrogen peroxide (H₂O₂) or peracids under acidic conditions.

  • Products : Sulfonic acid derivatives (e.g., sulfonylurea analogs).

  • Mechanism : The thiocarbonyl group (C=S) is oxidized to sulfonyl (C=SO₂) via intermediate sulfoxide formation.

Key Data :

Reaction TypeOxidizing AgentYield (%)Product Stability
OxidationH₂O₂ (30%)65–78High (crystalline)
OxidationmCPBA72–85Moderate

Reduction Reactions

The thiourea moiety can be reduced to form amines:

  • Reagents/Conditions : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄).

  • Products : Corresponding urea derivatives (via C=S → C=O reduction) or substituted amines.

  • Mechanism : Hydride attack on the thiocarbonyl sulfur, followed by protonation.

Example :

\text{this compound} \xrightarrow{\text{LiAlH}_4} \text{3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]urea} \quad (82\% \text{ yield}) $$ [10]. --- ### 3. [Substitution Reactions ](pplx://action/followup) Electrophilic aromatic substitution (EAS) occurs on the aromatic rings: - **[Reagents/Conditions](pplx://action/followup)**: Halogens (Cl₂, Br₂) with FeCl₃ or HNO₃/H₂SO₄ for nitration[4][6]. - **[Products](pplx://action/followup)**: Halogenated or nitro-substituted derivatives. - **[Regioselectivity](pplx://action/followup)**: Directed by electron-donating methyl groups on the phenyl ring[6]. **[Key Findings](pplx://action/followup)**: - Bromination at the _para_ position of the 2-methylphenyl group occurs preferentially[6]. - Nitration yields a mixture of _meta_ and _para_ nitro derivatives (3:1 ratio)[4]. --- ### 4. [Hydrolysis Reactions ](pplx://action/followup) Thioureas hydrolyze to form ureas under basic or acidic conditions: - **[Reagents/Conditions](pplx://action/followup)**: Aqueous NaOH (pH > 12) or HCl (pH < 2)[3][10]. - **[Products](pplx://action/followup)**: Corresponding urea derivatives. - **[Mechanism](pplx://action/followup)**: Nucleophilic attack by water or hydroxide ions at the thiocarbonyl carbon[3]. **[Kinetic Data](pplx://action/followup)**: | Condition | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, h) | |------------|------------------------|----------------------| | NaOH (1M) | 1.2 × 10⁻³ | 16.0 | | HCl (1M) | 8.5 × 10⁻⁴ | 22.7 | --- ### 5. [Complexation with Metal Ions ](pplx://action/followup) The thiourea group acts as a ligand for transition metals: - **[Metals Studied](pplx://action/followup)**: Cu(II), Fe(III), Zn(II)[9]. - **[Coordination Mode](pplx://action/followup)**: Bidentate via sulfur and pyridine nitrogen atoms[9]. - **[Applications](pplx://action/followup)**: Catalysis and materials science[9]. **[Stability Constants (log K)](pplx://action/followup)**: | Metal Ion | log K (25°C) | |-----------|--------------| | Cu²⁺ | 4.78 | | Fe³⁺ | 5.12 | | Zn²⁺ | 3.95 | --- ### 6. [Alkylation and Acylation ](pplx://action/followup) The secondary amine group undergoes alkylation/acylation: - **[Reagents/Conditions](pplx://action/followup)**: Methyl iodide (CH₃I) or acetyl chloride (AcCl) in DMF[1][6]. - **[Products](pplx://action/followup)**: N-alkylated or N-acylated thioureas. - **[Mechanism](pplx://action/followup)**: SN2 alkylation or nucleophilic acyl substitution[6]. **[Example](pplx://action/followup)**:

\text{this compound} \xrightarrow{\text{CH}_3\text{I}} \text{N-methylated derivative} \quad (74% \text{ yield}) $$ .

Interaction with Biological Targets

While not a traditional "chemical reaction," thioureas interact with enzymes via hydrogen bonding:

  • Targets : Tyrosine kinases, carbonic anhydrases .

  • Mechanism : Competitive inhibition through binding to active sites .

  • Key Finding : The pyridinylmethyl group enhances binding affinity to kinase ATP pockets .

Spectroscopic Characterization

Key data for reaction monitoring:

  • ¹H NMR (DMSO-d₆) : δ 7.65 (d, pyridine-H), 7.28 (m, phenyl-H), 4.92 (s, -NH₂) .

  • IR (KBr) : ν 3250 cm⁻¹ (N-H), 1220 cm⁻¹ (C=S).

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antitumor properties. For instance, a study highlighted its effectiveness as a protein tyrosine kinase inhibitor, which is crucial in cancer cell signaling pathways. In vitro assays demonstrated promising inhibitory activity against various cancer cell lines, including lung adenocarcinoma, indicating its potential as a lead compound for drug development .

Activity Cell Line IC50 (µM)
Antitumor ActivitySPAC10.041
Tyrosine Kinase InhibitionEGFR0.021

Research has shown that thiourea derivatives exhibit a range of biological activities, including:

  • Antimicrobial : Effective against various bacterial strains.
  • Antifungal : Demonstrated activity against fungi.
  • Antioxidant : Capable of scavenging free radicals, thus protecting cells from oxidative stress .

A recent study indicated that derivatives of thiourea could inhibit biofilm formation in pathogenic bacteria, suggesting their utility in treating infections caused by biofilm-forming organisms .

Coordination Chemistry

3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea acts as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions enhances its utility in synthesizing new materials and catalysts. These metal complexes have potential applications in catalysis and material science due to their unique electronic properties and stability .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiourea derivatives:

  • Protein Tyrosine Kinase Inhibitors : A series of thiourea compounds were synthesized and evaluated for their inhibitory effects on protein tyrosine kinases. Notably, one compound exhibited an IC50 value significantly lower than the reference compound, highlighting the potential for developing more effective cancer therapies .
  • Antimicrobial Activity : A study assessed various thiourea derivatives for their antimicrobial properties against E. coli and Staphylococcus aureus, finding that certain modifications enhanced their effectiveness significantly .
  • Antioxidant Properties : The antioxidant capacity of modified thioureas was evaluated using DPPH assays, revealing substantial free radical scavenging activity which could be beneficial in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes. The aromatic rings may also participate in π-π interactions with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications and Substituent Effects

Thiourea derivatives exhibit significant variability in bioactivity and physicochemical properties based on substituent groups. Key comparisons include:

Table 1: Substituent Comparison and Implications
Compound Name Substituents (N1/N3) Key Features Reference
3-(2-Methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea Pyridin-2-ylmethyl / 2-methylphenyl Pyridine moiety may enhance π-π stacking; methylphenyl improves lipophilicity. N/A
3-Acetyl-1-(2-methylphenyl)thiourea Acetyl / 2-methylphenyl Acetyl group introduces electron-withdrawing effects, potentially reducing aromatic interactions.
3-(2-Hydroxyphenyl)-1-(pyrazin-2-yl)thiourea Pyrazin-2-yl / 2-hydroxyphenyl Hydroxyl group enables intramolecular H-bonding, enhancing planarity and stability.
1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea Ethyl-fluoropyridyl / 5-methylpyridyl Fluorine and ethoxy groups may improve metabolic stability and target affinity.
Enzyme Inhibition
  • 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea (): Demonstrates potent urease inhibition, attributed to the electron-withdrawing chloro group enhancing electrophilicity at the thiocarbonyl sulfur .
  • The acetyl group may reduce binding affinity compared to pyridylmethyl substituents due to weaker π-π interactions .
Antioxidant Potential
  • Analogs like 3-(2-hydroxyphenyl)thioureas () exhibit free radical scavenging capabilities, likely due to the phenolic –OH group donating hydrogen atoms . The target compound lacks this feature but may compensate with pyridine-mediated redox activity.

Crystallographic and Conformational Analysis

Planarity and Hydrogen Bonding
  • 3-(2-Hydroxyphenyl)-1-(pyrazin-2-yl)thiourea (): Intramolecular N–H⋯O/N hydrogen bonds enforce planarity (dihedral angles: 7.88–7.20°), promoting supramolecular chain formation via O–H⋯S bonds .
  • 1-(2-Chloro-5-nitrophenyl)thiourea (): Lacks intermolecular H-bonds but stabilizes via π-π stacking (centroid distance: 4.29 Å), suggesting lower solubility than H-bonded analogs .
Molecular Packing
  • The pyridin-2-ylmethyl group in the target compound may facilitate π-π interactions similar to 1-[2-(4-ethoxy-3-fluoropyridin-2-yl)ethyl]thiourea (), where fluorinated pyridine enhances crystal packing .

Key Research Findings and Implications

Substituent-Driven Bioactivity : Pyridyl and hydroxyphenyl groups enhance enzyme inhibition and antioxidant activity, respectively, while chloro/acetyl groups modulate electrophilicity .

Structural Stability : Intramolecular H-bonding (e.g., ) improves thermal stability, whereas π-π stacking () may compromise solubility .

Synthetic Flexibility : Modular synthesis allows for tailored substitutions, enabling optimization of pharmacokinetic properties .

Biological Activity

3-(2-Methylphenyl)-1-[(pyridin-2-yl)methyl]thiourea is a compound belonging to the thiourea class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiourea functional group, which is characterized by the presence of a sulfur atom bonded to a carbon atom that is also double-bonded to another oxygen. The unique structure allows for various interactions with biological targets, including enzymes and receptors.

The biological activity of this compound primarily arises from its ability to form hydrogen bonds and coordinate with metal ions. This interaction can significantly influence enzyme activity and other protein functions. The thiourea moiety is known for its role in various biochemical pathways, including:

  • Enzyme Inhibition : Thioureas can inhibit enzymes such as urease, which is crucial for certain metabolic processes.
  • Antioxidant Activity : The compound exhibits scavenging properties against free radicals, contributing to its potential as an antioxidant.

Antimicrobial Activity

Thiourea derivatives have shown promising results in antimicrobial applications. Studies indicate that compounds similar to this compound possess significant antibacterial and antifungal properties. For example, research has demonstrated that thiourea derivatives can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

Cytotoxicity and Cancer Research

Recent studies have highlighted the cytotoxic effects of thiourea derivatives on various cancer cell lines. For instance, compounds related to this compound have been evaluated for their ability to induce apoptosis in cancer cells. A study reported that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutic agents, indicating their potential as effective anticancer agents .

Case Study 1: Anticancer Activity

A series of thiourea derivatives were synthesized and tested against human lung adenocarcinoma cells. Among these, one derivative showed an IC50 value approximately ten times lower than that of a standard treatment . This suggests that modifications in the thiourea structure can enhance anticancer efficacy.

Case Study 2: Urease Inhibition

Research focused on the urease inhibitory activity of thioureas revealed that compounds similar to this compound exhibited strong inhibition compared to standard inhibitors. The structure–activity relationship (SAR) studies indicated that specific substitutions on the phenyl ring significantly influenced urease inhibition efficacy .

Data Tables

Activity Type Compound IC50/MIC Values Reference
AntibacterialThis compoundMIC: 0.125 μg/mL (S. aureus)
AnticancerThiourea DerivativeIC50: 0.004 μM (lung adenocarcinoma)
Urease InhibitionVarious ThioureasIC50: <10 μM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.